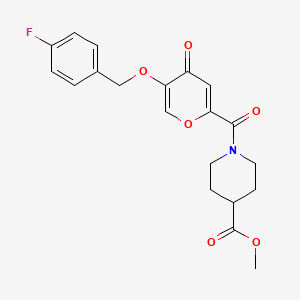

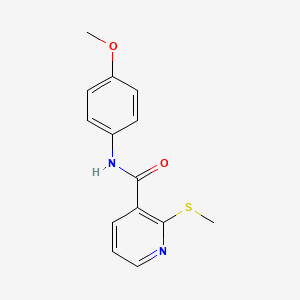

N-(4-methoxyphenyl)-2-(methylthio)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxyphenyl)-2-(methylthio)nicotinamide, also known as MMN or NSC 722041, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. MMN is a small molecule that belongs to the family of nicotinamide derivatives and has shown promising results in preclinical studies as a potential anticancer agent.

Aplicaciones Científicas De Investigación

Corrosion Inhibition in Mild Steel

N-(4-methoxyphenyl)-2-(methylthio)nicotinamide, as a part of the nicotinamide derivatives family, has been studied for its corrosion inhibition effects on mild steel in acidic environments. These derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, have shown effectiveness in suppressing both the anodic and cathodic processes, behaving as mixed-type corrosion inhibitors. The studies involved techniques like mass loss, Tafel polarization, and AC impedance measurements to understand the efficacy of these compounds (Chakravarthy, Mohana, & Kumar, 2014).

Cancer Research and Chemoprevention

In the realm of cancer research, derivatives of nicotinamide, including N-(4-methoxyphenyl)retinamide, have been evaluated for their potential in cancer treatment and chemoprevention. For instance, N-(4-hydroxyphenyl)retinamide (4-HPR), closely related to N-(4-methoxyphenyl)retinamide, has been studied for its effects on the development of mammary tumors in rats, showing a dose-related decrease in tumor multiplicity and indicating its potential as a chemopreventive agent (Moon et al., 1989).

Metabolic and Epigenetic Impacts

Nicotinamide derivatives, including N-(4-methoxyphenyl)-2-(methylthio)nicotinamide, have also been associated with various metabolic and epigenetic changes. For example, nicotinamide N-methyltransferase (NNMT), an enzyme that interacts with nicotinamide compounds, has been implicated in the regulation of metabolic pathways and is overexpressed in several cancers, suggesting a potential target for cancer therapy (Ulanovskaya, Zuhl, & Cravatt, 2013).

Enzymatic Studies

Further, the interaction of nicotinamide derivatives with enzymes like nicotinamide N-methyltransferase has been a subject of interest. Studies have been conducted to understand the structural basis of substrate recognition in human nicotinamide N-methyltransferase, shedding light on the biochemical properties of these interactions and their implications in cancer and other diseases (Peng et al., 2011).

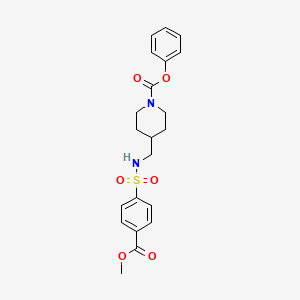

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-18-11-7-5-10(6-8-11)16-13(17)12-4-3-9-15-14(12)19-2/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZJMQUOVSMTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2845516.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2845518.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2845533.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)